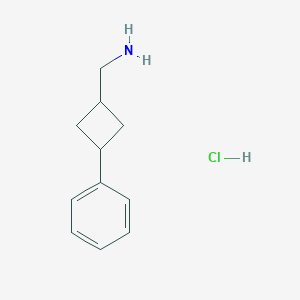

(3-Phenylcyclobutyl)methanamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-phenylcyclobutyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N.ClH/c12-8-9-6-11(7-9)10-4-2-1-3-5-10;/h1-5,9,11H,6-8,12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHGVHJLRNHXQPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1C2=CC=CC=C2)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylcyclobutyl)methanamine hydrochloride typically involves the cyclization of appropriate precursors followed by amination and subsequent conversion to the hydrochloride salt. One common synthetic route includes the following steps:

Cyclization: Starting from a suitable phenyl-substituted precursor, cyclization is achieved under controlled conditions to form the cyclobutane ring.

Amination: The cyclobutane intermediate is then subjected to amination using reagents such as ammonia

Biological Activity

(3-Phenylcyclobutyl)methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by a cyclobutane ring fused with a phenyl group and an amine functional group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various biological studies and applications. The chemical formula is represented as follows:

Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific receptors in biological systems. Research indicates that compounds with similar structures often exhibit significant pharmacological effects, including:

- Receptor Binding Affinity : Interaction studies have shown that this compound binds to various neurotransmitter receptors, which may influence its therapeutic potential.

- ADME Properties : The compound's ability to fulfill Absorption, Distribution, Metabolism, and Excretion (ADME) criteria is crucial for its efficacy as a drug candidate.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Receptor Interaction | Binds to neurotransmitter receptors (specific types under investigation) |

| Antimicrobial Activity | Potential antibacterial properties against certain pathogens |

| Cytotoxicity | Effects on cancer cell lines being studied for antiproliferative potential |

Synthesis Methods

Synthesis of this compound can be achieved through various methodologies, including:

- Reductive Amination : Utilizing appropriate aldehydes or ketones with amines.

- Cyclization Reactions : Forming the cyclobutane ring through specific cyclization techniques.

These methods allow for efficient production while maintaining the structural integrity of the compound.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- Pharmacokinetic Studies : Research has shown favorable liver distribution and a long metabolic half-life in animal models, indicating potential for therapeutic use without significant behavioral changes .

- Antimicrobial Studies : Preliminary findings suggest the compound exhibits antibacterial activity against strains such as E. coli and S. aureus, highlighting its potential use in treating infections .

- Cytotoxicity Assays : In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, including HeLa cells, prompting further investigation into its antiproliferative properties .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(3-Phenylpropyl)amine | Aliphatic Amine | Longer alkyl chain; different receptor interactions |

| 4-(2-Aminophenyl)butanamide | Aromatic Amine | Contains an amide group; distinct pharmacological effects |

| 2-(4-Methylphenyl)ethylamine | Ethylamine | Methyl substitution alters lipophilicity and binding |

The unique cyclobutane structure combined with a phenyl group may confer distinct pharmacological properties compared to these similar compounds.

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclobutyl-Phenyl Derivatives

Enantiomeric analogs such as (R)-cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1956435-19-0) and (S)-cyclobutyl(phenyl)methanamine hydrochloride (CAS: 1202478-42-9) highlight the role of stereochemistry. These compounds share the cyclobutyl-phenyl core but differ in spatial arrangement, which could affect receptor binding in chiral environments. For example, enantiomeric purity is critical in drug design, where one isomer may exhibit higher biological activity than the other .

Substituted Phenyl Methanamine Hydrochlorides

- 4-(Methylsulfinyl)phenyl methanamine hydrochloride (Compound 2k, ): The electron-withdrawing methylsulfinyl group enhances polarity, as evidenced by distinct $ ^1H $ NMR shifts (e.g., 8.03 ppm for aromatic protons in DMSO-$ d_6 $) compared to the electron-rich phenyl group in the target compound.

Heterocyclic Methanamine Derivatives

- (6,7-Dihydro-4H-thieno[3,4-c]pyran-4-yl)methanamine hydrochloride (): The fused thienopyran ring system reduces ring strain compared to cyclobutane, as reflected in its $ ^{13}C $ NMR data (δ 134.3 for aromatic carbons vs. δ ~120–140 in cyclobutyl derivatives). This structural difference may influence metabolic stability.

- [2-(4-Chlorophenyl)-1,3-thiazol-4-yl]methanamine hydrochloride (): The thiazole ring introduces a hydrogen-bond acceptor site, absent in the target compound, which could enhance interactions with biological targets like enzymes or receptors.

Alkoxy-Substituted Derivatives

Physicochemical Properties Comparison

Pharmacological and Application Differences

- GABA Transporter Inhibition : Fluorophenyl methanamine derivatives (e.g., 1-(4-fluorophenyl)methanamine hydrochloride, ) are reported as GABA transporter inhibitors, suggesting that electron-withdrawing substituents on the phenyl ring may enhance affinity for neurotransmitter transporters. The target compound’s cyclobutyl group could modulate such interactions by altering steric bulk .

- Pharmaceutical Intermediates: Heterocyclic derivatives like (3-Chloropyrazin-2-yl)methanamine hydrochloride () are used in synthesizing antipsychotics or antivirals. The target compound’s strained cyclobutane ring may offer unique reactivity in cross-coupling reactions, enabling access to novel scaffolds .

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for preparing (3-Phenylcyclobutyl)methanamine hydrochloride, and what factors influence the choice of reducing agents in its synthesis?

- Methodological Answer : The synthesis typically involves reductive amination of a ketone precursor. For example, cyclobutane-containing substrates may use NaBH(OAc)₃ in dichloroethane (DCE) or NaBH₄ in methanol, depending on steric hindrance and functional group compatibility. The choice of reducing agent is critical: NaBH(OAc)₃ is milder and suitable for imine intermediates prone to decomposition, while NaBH₄ is more efficient for stable substrates . Solvent selection (e.g., DCE vs. MeOH) also impacts reaction kinetics and purity .

Q. How is the structural integrity of this compound confirmed using spectroscopic methods?

- Methodological Answer : ¹H and ¹³C NMR are used to verify the cyclobutyl ring geometry and phenyl group substitution patterns. For instance, characteristic NMR signals for cyclobutane protons appear between δ 2.5–3.5 ppm (multiplet splitting), while aromatic protons resonate around δ 7.2–7.5 ppm. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺) with an error margin <5 ppm. Discrepancies in melting points (e.g., 203–268°C in related compounds) may indicate hydrate formation, requiring thermogravimetric analysis (TGA) for clarification .

Advanced Research Questions

Q. What methodological challenges arise when analyzing the stereochemical purity of this compound derivatives, and how can they be addressed?

- Methodological Answer : Stereochemical impurities often result from incomplete diastereomeric separation during synthesis. Chiral chromatography (e.g., using amylose-based columns) or optical rotation measurements (e.g., +10.0° in D₂O for resolved enantiomers) can differentiate stereoisomers. Advanced 2D NMR techniques (e.g., NOESY) may also resolve spatial arrangements of substituents on the cyclobutyl ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.